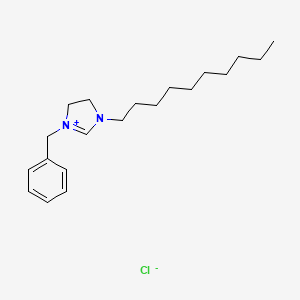
Einecs 308-614-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 308-614-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its Einecs number, which is a unique identifier used to track and regulate chemicals within the European Union.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Einecs 308-614-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for efficiency and cost-effectiveness. The production methods may include various stages such as raw material preparation, chemical reactions, purification, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Einecs 308-614-3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in various fields.
Common Reagents and Conditions: The compound reacts with common reagents under specific conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur in the presence of halogens or other substituents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
Einecs 308-614-3 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is utilized for investigating biochemical pathways and cellular processes. In medicine, it serves as a precursor for pharmaceutical compounds and is involved in drug development. Industrially, this compound is employed in the production of various chemicals and materials .
Mecanismo De Acción
Einecs 308-614-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For example, compounds with similar functional groups or molecular weights may exhibit analogous reactivity and applications. this compound may possess unique characteristics that make it particularly suitable for certain applications, such as higher stability or specific reactivity under certain conditions .
Comparación Con Compuestos Similares
- Einecs 203-770-8 (amyl nitrite)
- Einecs 234-985-5 (bismuth tetroxide)
- Einecs 239-934-0 (mercurous oxide)
- Einecs 433-610-4 (hydroxystyrene copolymer)
- Einecs 412-170-7 (phenylbutyl hydroxyphosphoryl acetic acid)
These compounds share some similarities with Einecs 308-614-3 but also have distinct properties that differentiate them .
Propiedades
Número CAS |
98143-49-8 |
|---|---|
Fórmula molecular |
C26H58NO6P |
Peso molecular |
511.7 g/mol |
Nombre IUPAC |
docosyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H47O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;6-3-1-5-2-4-7/h2-22H2,1H3,(H2,23,24,25);5-7H,1-4H2 |
Clave InChI |
TYGPWBGKQRATMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


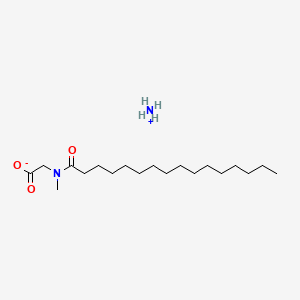
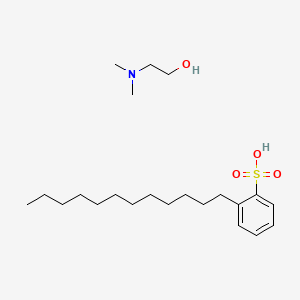

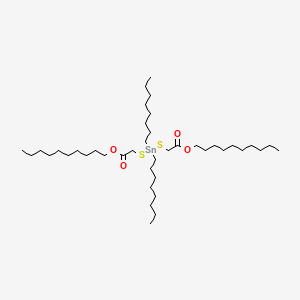




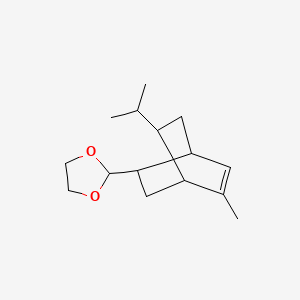
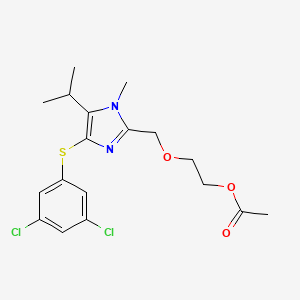


![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
